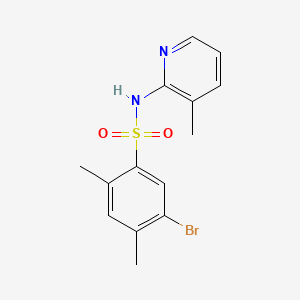![molecular formula C9H4N6O2 B13377659 7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile](/img/structure/B13377659.png)
7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile is a heterocyclic compound known for its diverse biological activities This compound belongs to the pyrido[2,3-d]pyrimidine family, which is characterized by a fused ring system containing both pyridine and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile typically involves a one-pot multi-component reaction. One common method involves the reaction of 6-amino uracil, aromatic aldehydes, and malononitrile in the presence of a base catalyst such as triethylamine (TEA) in an aqueous ethanol medium . This reaction is carried out under mild conditions, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved using similar multi-component reactions, with optimizations for scalability and cost-effectiveness. The use of green solvents and recyclable catalysts is often preferred to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes and disruption of cell wall synthesis . The presence of nitrile and oxo groups enhances its binding affinity to these targets, leading to effective inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 7-Amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles
Uniqueness
Compared to similar compounds, 7-amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile exhibits enhanced antibacterial activity due to the specific positioning of functional groups. This unique arrangement allows for stronger interactions with bacterial targets, making it a promising candidate for further development in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H4N6O2 |
|---|---|
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
7-amino-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-5,6-dicarbonitrile |
InChI |
InChI=1S/C9H4N6O2/c10-1-3-4(2-11)6(12)13-7-5(3)8(16)15-9(17)14-7/h(H4,12,13,14,15,16,17) |
Clé InChI |
TYXQOPKFPGZANV-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=NC2=C1C(=O)NC(=O)N2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13377581.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B13377588.png)
![(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate](/img/structure/B13377589.png)
![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13377596.png)
![2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)-1,2-diphenylethyl]imino}methyl)-4-nitrophenol](/img/structure/B13377601.png)
![(4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one](/img/structure/B13377602.png)
![N-(2-bromophenyl)-N'-[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]urea](/img/structure/B13377605.png)

![2-amino-3-(phenyldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377613.png)
![N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B13377620.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13377630.png)

![N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide](/img/structure/B13377639.png)
![5,7-Dibromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B13377645.png)
